molecular formula C25H23ClN4O3S B15078621 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Katalognummer: B15078621
Molekulargewicht: 495.0 g/mol
InChI-Schlüssel: XJXUJJGKKUUETP-MZJWZYIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide (CAS: 314286-81-2) is a benzimidazole-based hydrazide derivative with a complex structure featuring a 2-chlorobenzyl group, a benzimidazole core, a sulfanyl bridge, and a hydrazide moiety linked to an (E)-configured 2,4-dimethoxyphenylmethylidene group . Its molecular formula is C₃₁H₂₆ClN₅O₃S, with an average molecular weight of 608.09 g/mol.

Eigenschaften

Molekularformel

C25H23ClN4O3S

Molekulargewicht

495.0 g/mol

IUPAC-Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-32-19-12-11-17(23(13-19)33-2)14-27-29-24(31)16-34-25-28-21-9-5-6-10-22(21)30(25)15-18-7-3-4-8-20(18)26/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+

InChI-Schlüssel

XJXUJJGKKUUETP-MZJWZYIUSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC

Kanonische SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the dimethoxyphenyl group. The final step involves the formation of the acetohydrazide moiety.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base.

    Formation of Acetohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine hydrate and 2,4-dimethoxybenzaldehyde under reflux conditions to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Wirkmechanismus

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzimidazole-acetohydrazide derivatives. Below is a detailed comparison with analogous compounds reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Structural Variations Molecular Weight (g/mol) Notable Properties / Applications Reference
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide 2,4-Dimethoxy → 3-ethoxy-4-hydroxy 624.10 Enhanced solubility due to phenolic -OH group
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 2,4-Dimethoxy → 4-fluoro 566.03 Increased lipophilicity; potential CNS activity
N′-[(E)-(4-(Benzyloxy)phenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 2,4-Dimethoxy → 4-benzyloxy 666.13 Bulky substituent may hinder membrane permeability
N′-[(E)-(2-Methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 2-Chlorobenzyl → 4-methylbenzyl; 2,4-dimethoxy → 2-methoxy 558.06 Reduced steric hindrance; improved synthetic yield
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzimidazole replaced with imidazole; 1,3-benzodioxole substituent 423.87 Antifungal activity demonstrated via X-ray analysis

Key Observations

Replacing it with a 4-fluoro group (as in ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce water solubility. The 3-ethoxy-4-hydroxy variant () introduces a phenolic -OH group, which could facilitate hydrogen bonding with biological targets (e.g., kinases or proteases) and improve antioxidant properties, as seen in related benzohydrazides .

Synthetic Accessibility :

  • Compounds with bulky substituents (e.g., 4-benzyloxy in ) require multi-step synthesis and purification challenges, whereas derivatives with simpler groups (e.g., 2-methoxy in ) are synthesized in higher yields (51–70%) via Schiff base condensation .

Crystallographic Validation :

  • Single-crystal X-ray analysis (using SHELX software ) confirms the (E)-configuration of the imine bond in the parent compound and analogs, critical for maintaining planar geometry and intermolecular interactions .

Biological Relevance :

  • The 1,3-benzodioxole -containing analog () exhibits antifungal activity against Candida albicans (MIC = 8 µg/mL), suggesting that structural analogs with heterocyclic substituents may broaden antimicrobial applications.

Biologische Aktivität

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzimidazole core, which is known for various biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

  • Molecular Formula : C23H22ClN5OS
  • Molecular Weight : 435.9 g/mol
  • IUPAC Name : 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that highlight its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus>312
Escherichia coli>305
Pseudomonas aeruginosa>2810
Bacillus subtilis>2515

The synthesized derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the chlorobenzyl group enhances the antimicrobial efficacy of the benzimidazole core .

Antioxidant Activity

The antioxidant potential of this compound was assessed using lipid peroxidation (LPO) inhibition assays. The findings indicated that:

  • Compounds demonstrated LPO inhibitory activity ranging from 15% to 57%.
  • The most effective compound showed a 57% inhibition rate, comparable to standard antioxidants like BHT (Butylated Hydroxytoluene) which displayed 65% inhibition at the same concentration.

This suggests that the compound can mitigate oxidative stress by reducing lipid peroxidation levels .

Anticancer Activity

Recent studies have focused on the anticancer properties of benzimidazole derivatives. The compound has been subjected to molecular docking studies to evaluate its binding affinity to cancer-related targets.

  • Cell Viability Assays : The compound demonstrated more than 70% cell viability in various cancer cell lines, indicating a moderate cytotoxic effect.
  • Molecular Docking Results : The binding affinities of the compound to specific anticancer receptors were found to be significant, suggesting potential mechanisms for inhibiting cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized various benzimidazole derivatives and tested their antibacterial activity against multiple pathogens. The results indicated that compounds similar to the one discussed exhibited potent antibacterial effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antioxidant Assessment : Another investigation focused on the antioxidant capabilities of similar compounds, revealing substantial inhibition of oxidative markers in vitro. This supports the notion that structural modifications can enhance antioxidant properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.